5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C6H9ClN2O2 and its molecular weight is 176.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activity
A novel series of compounds synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole showed significant antibacterial activity against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The structure-activity relationships of these compounds were evaluated, revealing that specific derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations indicating strong activity against these pathogens (Rai et al., 2010).
Antimicrobial and Antitubercular Activity
Isoxazole clubbed with 1,3,4-oxadiazole derivatives, synthesized through the reaction of 5-(3-fluoro-4-methoxyphenyl) isoxazole-3-carbohydrazide with various acids, demonstrated good antibacterial activity against strains such as E. coli and S. aureus. Additionally, specific compounds within this series showed promising antitubercular activity against Mycobacterium tuberculosis H37Rv. Molecular docking studies provided insights into the mode of inhibition of the MurD ligase enzyme, suggesting a mechanism of action for these antimicrobial and antitubercular activities (Shingare et al., 2018).
Antimicrobial Evaluation of Derivatives
A series of 1,3,4-oxadiazole derivatives containing a 5-chloro-2-methoxy benzohydrazide moiety were synthesized and screened for antibacterial and antifungal activities. Certain compounds exhibited significant activity against the tested strains, highlighting the potential of 5-(chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole derivatives as antimicrobial agents (Prasanna Kumar et al., 2013).
Synthesis and Biological Screening
The synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds involved the conversion of aromatic organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazole-2-thiols. These compounds were found to exhibit relative activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating their potential as enzyme inhibitors (Rehman et al., 2013).
Properties
IUPAC Name |
5-(chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c1-10-3-2-5-8-6(4-7)11-9-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUCCSICIDDGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652005 | |
Record name | 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082766-40-2 | |
Record name | 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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